3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Description
Properties
Molecular Formula |
C9H11F3N2O2 |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-3-7(9(10,11)12)13-14(5)6(2)4-8(15)16/h3,6H,4H2,1-2H3,(H,15,16) |
InChI Key |
WWHCUHUWODIFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Trifluorobutene Derivatives
A widely adopted method involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine. This reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (3-TFMP) and 1-methyl-5-(trifluoromethyl)-1H-pyrazole (5-TFMP).
Reaction Conditions :
-
Solvent: Ethanol or aqueous medium.
-
Temperature: 50–140°C.
-
Catalysts: Sulfuric acid, trifluoroacetic acid (0.001–0.25 eq).
Selectivity Optimization :
-
Distillation : Separation based on boiling point differences under reduced pressure (10–50 mbar) enhances 3-TFMP yield.
-
Catalytic Acid : Trifluoroacetic acid (0.1 eq) increases 3-TFMP selectivity to 99.7% w/w.
Functionalization of the Pyrazole Core
Lithiation and Electrophilic Quenching
3-TFMP undergoes lithiation at the 4-position using n-butyllithium in a flow reactor, followed by quenching with CO₂ to introduce carboxylic acid functionality.
Procedure :
-
Lithiation : 3-TFMP + n-BuLi → 4-lithio-3-TFMP.
-
Quenching : 4-lithio-3-TFMP + CO₂ → 4-carboxy-3-TFMP.
Coupling to Butanoic Acid
Mitsunobu Reaction
The Mitsunobu reaction couples 3-TFMP derivatives with butanoic acid precursors (e.g., 3-hydroxybutanoate) using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Conditions :
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
-
Reaction Time: 12–24 hours.
Yield : 65–72%.
Alkylation
Direct alkylation of 3-TFMP with 4-bromobutyric acid in the presence of potassium carbonate achieves coupling.
Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 80–100°C.
-
Reaction Time: 6–8 hours.
Yield : 60–68%.
Integrated Synthesis Pathways
One-Pot Synthesis
A patent-pending method combines pyrazole formation and butanoic acid coupling in a single reactor:
-
Cyclization : 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine → 3-TFMP.
-
In Situ Alkylation : 3-TFMP + 4-bromobutyric acid → Target compound.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Analytical Data and Characterization
Spectral Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Catalyst |
|---|---|---|---|
| Lithiation-Quenching | 85 | 98.5 | n-BuLi |
| Mitsunobu | 72 | 97.2 | DEAD |
| One-Pot | 75 | 99.7 | H₂SO₄ |
Factors Influencing Synthesis Efficiency
Solvent Effects
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of trifluoromethylated pyrazoles, which have shown significant promise in drug development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more potent and selective for biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazole, including 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, exhibit anticancer properties. A study highlighted that certain pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Case Study:
- Compound: 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Target: Various cancer cell lines
- Outcome: Significant reduction in cell viability observed, indicating potential as an anticancer agent.
Drug Design and Development
The incorporation of trifluoromethyl groups into drug candidates has been linked to improved efficacy and selectivity. This compound's structure allows it to interact favorably with biological targets, enhancing its potential as a therapeutic agent.
Modulators of Metabotropic Glutamate Receptors
Recent research has focused on the role of compounds like 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. These compounds can influence neurotransmitter release and neuronal excitability, thus presenting opportunities for treating conditions such as anxiety and depression .
Table: Overview of Biological Activities
Material Science
Beyond medicinal applications, 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has potential uses in material science due to its unique chemical properties.
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials, particularly those requiring specific electronic or optical properties. Its incorporation into polymer matrices could lead to materials with enhanced performance characteristics .
Case Study:
- Application: Development of advanced coatings
- Properties Enhanced: Improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid with three analogs, emphasizing structural variations, molecular properties, and commercial availability:
*Molecular weight calculated based on analogous compounds.
Key Observations:
The position of the trifluoromethyl group (e.g., position 3 vs. 4) influences steric and electronic properties, which may affect binding affinity in target applications .
Butanoic Acid Attachment Position: The target compound’s butanoic acid is attached to the pyrazole’s N1 position, whereas 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has the chain at position 2. This difference could impact conformational flexibility and intermolecular interactions .
Commercial Availability: The high price of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (700 €/g) suggests either synthetic complexity or niche demand, possibly for specialized research .
Biological Activity
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a pyrazole moiety. These characteristics contribute to its biological activity, making it a subject of various studies aimed at exploring its potential therapeutic applications.
- Molecular Formula : C9H11F3N2O2
- Molecular Weight : 236.19 g/mol
- Structure : The compound features a pyrazole ring that is substituted with a trifluoromethyl group and a butanoic acid side chain, which significantly influences its biological interactions.
Anticancer Properties
Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer activity. For instance, derivatives similar to 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation in human liver carcinoma (HepG2) cells, with activities comparable to established anticancer drugs like doxorubicin .
The biological activity of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is hypothesized to involve:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially allowing it to interact effectively with target enzymes involved in cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can act against various bacterial strains, suggesting a potential role in treating infections. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by improving membrane permeability and disrupting bacterial cell integrity .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones. For example:
Step 1 : Synthesize 5-methyl-3-(trifluoromethyl)-1H-pyrazole via cyclization of ethyl trifluoroacetoacetate with methylhydrazine under acidic conditions .
Step 2 : Alkylation of the pyrazole nitrogen with a bromobutanoic acid derivative.
Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical parameters include temperature control (0–5°C during alkylation to minimize side reactions) and pH adjustment during acid workup .
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and trifluoromethyl group integration (e.g., δ ~13.5 ppm for CF in F NMR) .
- X-ray Crystallography : For unambiguous structural confirmation. Refinement with SHELXL (e.g., resolving disorder in the butanoic acid chain) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 253.1) .
Q. What techniques ensure purity analysis, and how can impurities be resolved?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at 254 nm .
- LC-MS : Identify byproducts (e.g., unreacted alkylating agents) via fragmentation patterns .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove polar impurities .
| Common Impurities | Source | Resolution Method |
|---|---|---|
| Unalkylated pyrazole | Incomplete reaction | Repeat alkylation with excess bromobutanoic acid |
| Diastereomers | Chiral centers during alkylation | Chiral HPLC (Chiralpak AD-H column) |
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved in X-ray studies?
- Methodological Answer :
- Disorder Modeling : Use SHELXL ’s PART instruction to refine split positions for disordered trifluoromethyl or butanoic acid groups .
- Twinning Analysis : For non-merohedral twinning, employ SHELXL ’s TWIN/BASF commands. Validate with the R and Hooft y parameters .
- Visualization : ORTEP-3 for validating thermal ellipsoids and hydrogen bonding networks (e.g., carboxylic acid dimer formation) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on the trifluoromethyl group’s role in hydrophobic binding .
- SAR Table :
| Derivative | Modification | Bioactivity (IC) | Key Interaction |
|---|---|---|---|
| Parent compound | - | 12.3 µM | H-bond with Arg120 |
| Ethyl ester | Esterification | >100 µM | Loss of H-bonding |
Q. How should reactive intermediates (e.g., acyl chlorides) be handled during synthesis?
- Methodological Answer :
- Stabilization : Conduct reactions under inert atmosphere (N/Ar) and low temperatures (−20°C) to suppress hydrolysis .
- Quenching : Use ice-cold sodium bicarbonate to neutralize excess reagents.
- Monitoring : Track intermediates via inline IR (e.g., carbonyl stretch at ~1800 cm) .
Data Contradictions and Validation
- CAS Number Conflicts : Similar compounds (e.g., 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, CAS 1795503-08-0) may have overlapping data. Cross-validate via PubChem or SciFinder using exact mass and synthetic routes .
- Purity Discrepancies : Compare multiple analytical methods (e.g., HPLC vs. H NMR integration) to confirm >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
